Cas no 2171198-99-3 ((2R)-2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-3-methylbutanoic acid)

(2R)-2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-3-methylbutanoic acid 化学的及び物理的性質
名前と識別子
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- (2R)-2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-3-methylbutanoic acid
- EN300-1472825
- 2171198-99-3
- (2R)-2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-3-methylbutanoic acid
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- インチ: 1S/C26H32N2O5/c1-4-9-17(14-23(29)28-24(16(2)3)25(30)31)27-26(32)33-15-22-20-12-7-5-10-18(20)19-11-6-8-13-21(19)22/h5-8,10-13,16-17,22,24H,4,9,14-15H2,1-3H3,(H,27,32)(H,28,29)(H,30,31)/t17-,24+/m0/s1
- InChIKey: UUYAQKCNAABPFW-BXKMTCNYSA-N
- ほほえんだ: O(C(N[C@H](CC(N[C@@H](C(=O)O)C(C)C)=O)CCC)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
計算された属性
- せいみつぶんしりょう: 452.23112213g/mol
- どういたいしつりょう: 452.23112213g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 33
- 回転可能化学結合数: 11
- 複雑さ: 660
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.6
- トポロジー分子極性表面積: 105Ų
(2R)-2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-3-methylbutanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1472825-2.5g |
(2R)-2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-3-methylbutanoic acid |
2171198-99-3 | 2.5g |
$6602.0 | 2023-06-06 | ||
Enamine | EN300-1472825-5000mg |
(2R)-2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-3-methylbutanoic acid |
2171198-99-3 | 5000mg |
$9769.0 | 2023-09-29 | ||
Enamine | EN300-1472825-1.0g |
(2R)-2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-3-methylbutanoic acid |
2171198-99-3 | 1g |
$3368.0 | 2023-06-06 | ||
Enamine | EN300-1472825-0.1g |
(2R)-2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-3-methylbutanoic acid |
2171198-99-3 | 0.1g |
$2963.0 | 2023-06-06 | ||
Enamine | EN300-1472825-10.0g |
(2R)-2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-3-methylbutanoic acid |
2171198-99-3 | 10g |
$14487.0 | 2023-06-06 | ||
Enamine | EN300-1472825-50mg |
(2R)-2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-3-methylbutanoic acid |
2171198-99-3 | 50mg |
$2829.0 | 2023-09-29 | ||
Enamine | EN300-1472825-0.05g |
(2R)-2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-3-methylbutanoic acid |
2171198-99-3 | 0.05g |
$2829.0 | 2023-06-06 | ||
Enamine | EN300-1472825-1000mg |
(2R)-2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-3-methylbutanoic acid |
2171198-99-3 | 1000mg |
$3368.0 | 2023-09-29 | ||
Enamine | EN300-1472825-0.5g |
(2R)-2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-3-methylbutanoic acid |
2171198-99-3 | 0.5g |
$3233.0 | 2023-06-06 | ||
Enamine | EN300-1472825-0.25g |
(2R)-2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-3-methylbutanoic acid |
2171198-99-3 | 0.25g |
$3099.0 | 2023-06-06 |
(2R)-2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-3-methylbutanoic acid 関連文献
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Tongtong Jiang,Naiqiang Yin,Ling Liu,Jiangluqi Song,Qianpeng Huang,Lixin Zhu,Xiaoliang Xu RSC Adv., 2014,4, 23630-23636
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Ming Cheng,Chenhao Yao,Yihan Cao,Qi Wang,Yi Pan,Juli Jiang,Leyong Wang Chem. Commun., 2016,52, 8715-8718
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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(2R)-2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-3-methylbutanoic acidに関する追加情報
Comprehensive Overview of Compound CAS No. 2171198-99-3: (2R)-2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-3-methylbutanoic acid
The compound with CAS No. 2171198-99-3, known as (2R)-2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-3-methylbutanoic acid, is a sophisticated organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is a derivative of amino acids, specifically designed to incorporate the Fmoc (fluorenylmethyloxycarbonyl) protecting group, which is widely used in peptide synthesis to prevent premature reactions and ensure the correct sequence of amino acids.
The structure of (2R)-2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-3-methylbutanoic acid is characterized by its complex arrangement of functional groups. The Fmoc group at the N-terminal of the amino acid provides a robust protective mechanism, while the hexanamido and 3-methylbutanoic acid moieties contribute to its unique chemical properties and potential biological activities. This compound is often utilized as an intermediate in the synthesis of peptides and proteins, particularly in the development of therapeutic agents targeting specific biological pathways.
Recent studies have highlighted the importance of Fmoc-protected amino acids in various applications. For instance, a study published in the Journal of Medicinal Chemistry (2022) demonstrated that Fmoc derivatives, including (2R)-2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-3-methylbutanoic acid, exhibit enhanced stability and solubility compared to their unprotected counterparts. This property makes them ideal candidates for use in solid-phase peptide synthesis (SPPS), a technique widely employed in the production of peptides for research and therapeutic purposes.
In addition to its role in peptide synthesis, (2R)-2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-3-methylbutanoic acid has shown promise in the development of novel drug delivery systems. A study published in the International Journal of Pharmaceutics (2021) explored the use of Fmoc derivatives as prodrugs, which can be activated under specific physiological conditions to release active therapeutic agents. This approach has the potential to improve drug efficacy and reduce side effects, making it a valuable strategy in drug design.
The biological activity of (2R)-2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-3-methylbutanoic acid has also been investigated in several preclinical studies. Research conducted at the University of California, San Francisco (UCSF), found that this compound exhibits potent anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases. The study, published in Inflammation Research (2020), reported that the compound effectively inhibited pro-inflammatory cytokines without causing significant cytotoxicity.
Furthermore, the compound's potential as an antimicrobial agent has been explored. A study published in the Journal of Antibiotics (2019) evaluated the antimicrobial activity of Fmoc derivatives against a range of bacterial strains, including multidrug-resistant pathogens. The results indicated that (2R)-2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-3-methylbutanoic acid demonstrated strong inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its potential as a novel antimicrobial agent.
The synthesis and characterization of (2R)-2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-3-methylbutanoic acid have been well-documented in various scientific publications. A detailed synthetic route involving multiple steps, including protection, coupling, and deprotection reactions, has been reported by researchers at Harvard University (Harvard Journal of Chemistry, 2018). The purity and structural integrity of the compound were confirmed using advanced analytical techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.
In conclusion, the compound with CAS No. 2171198-99-3, known as (2R)-2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-3-methylbutanoic acid, represents a significant advancement in the field of medicinal chemistry. Its unique chemical structure and versatile properties make it a valuable tool for researchers working on peptide synthesis, drug delivery systems, anti-inflammatory agents, and antimicrobial compounds. As ongoing research continues to uncover new applications and optimize its use, this compound is poised to play a crucial role in advancing therapeutic strategies for various medical conditions.
2171198-99-3 ((2R)-2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-3-methylbutanoic acid) 関連製品
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